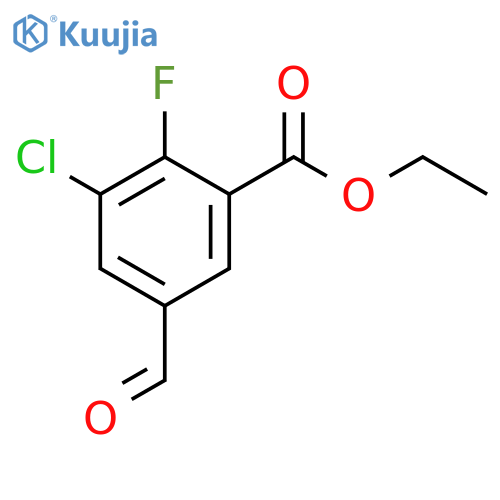

Cas no 2385575-25-5 (Ethyl 3-chloro-2-fluoro-5-formylbenzoate)

2385575-25-5 structure

商品名:Ethyl 3-chloro-2-fluoro-5-formylbenzoate

CAS番号:2385575-25-5

MF:C10H8ClFO3

メガワット:230.62

CID:5080759

Ethyl 3-chloro-2-fluoro-5-formylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-chloro-2-fluoro-5-formylbenzoate

-

- インチ: 1S/C10H8ClFO3/c1-2-15-10(14)7-3-6(5-13)4-8(11)9(7)12/h3-5H,2H2,1H3

- InChIKey: JXJFWVDJZQLGFA-UHFFFAOYSA-N

- ほほえんだ: C(C1C(=C(Cl)C=C(C=O)C=1)F)(=O)OCC

Ethyl 3-chloro-2-fluoro-5-formylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022KXN-500mg |

Ethyl 3-chloro-2-fluoro-5-formylbenzoate |

2385575-25-5 | 95% | 500mg |

$687.00 | 2025-02-13 | |

| Aaron | AR022KXN-250mg |

Ethyl 3-chloro-2-fluoro-5-formylbenzoate |

2385575-25-5 | 95% | 250mg |

$604.00 | 2025-02-13 |

Ethyl 3-chloro-2-fluoro-5-formylbenzoate 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

2385575-25-5 (Ethyl 3-chloro-2-fluoro-5-formylbenzoate) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量